molecular formula C20H21NO2 B13371857 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol

Cat. No.: B13371857
M. Wt: 307.4 g/mol
InChI Key: ZTIBOAPHLCDONG-UHFFFAOYSA-N
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Description

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol is a complex organic compound with a unique structure that combines a fluorenol core with a hydroxyethyl and methylamino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol typically involves multiple steps. One common approach starts with the preparation of the fluorenol core, followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The fluorenol core provides a rigid structure that can fit into specific binding sites, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: This compound shares the hydroxyethyl and methylamino groups but has a different core structure.

    4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid: Similar functional groups but with a benzoic acid core.

Uniqueness

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol is unique due to its combination of a fluorenol core with hydroxyethyl and methylamino groups, providing distinct chemical and physical properties that are not found in the similar compounds .

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

9-[4-[2-hydroxyethyl(methyl)amino]but-2-ynyl]fluoren-9-ol

InChI

InChI=1S/C20H21NO2/c1-21(14-15-22)13-7-6-12-20(23)18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,22-23H,12-15H2,1H3

InChI Key

ZTIBOAPHLCDONG-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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